

A Comparative Analysis of Miransertib and Other Leading AKT Inhibitors

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The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and overgrowth syndromes. Its central role in promoting cell proliferation, survival, and migration has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of **Miransertib** (ARQ 092), an allosteric AKT inhibitor, with other prominent AKT inhibitors in clinical development, including Capivasertib, Ipatasertib, and MK-2206. The comparison focuses on their mechanism of action, potency, selectivity, and available clinical data, supported by experimental methodologies.

Introduction to AKT Inhibition Strategies

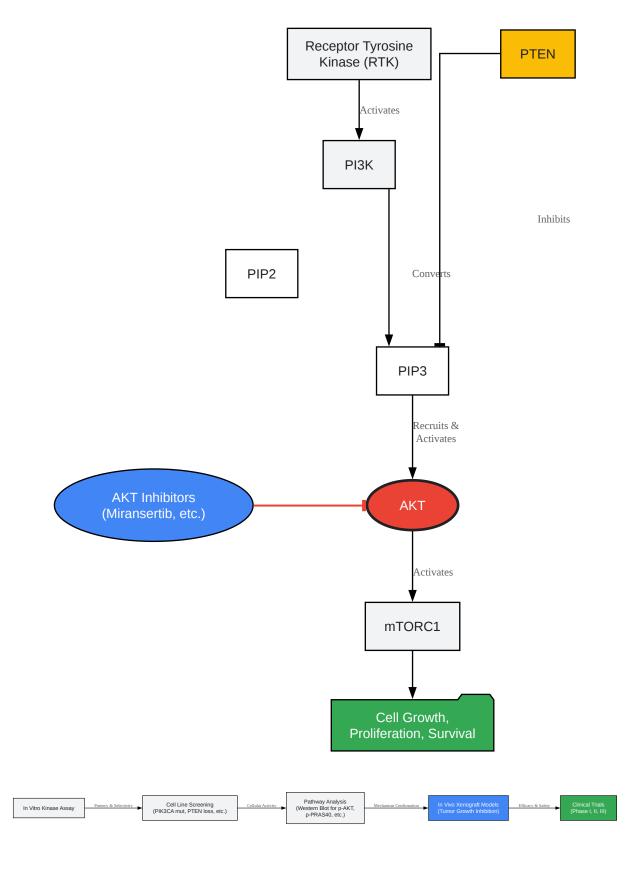
AKT inhibitors are broadly classified into two main categories based on their mechanism of action:

- Allosteric Inhibitors: These molecules, such as Miransertib and MK-2206, bind to a
 regulatory site on the AKT protein, distinct from the ATP-binding pocket.[1] This binding locks
 the kinase in an inactive conformation, preventing its activation and phosphorylation.[1]
- ATP-Competitive Inhibitors: These inhibitors, including Capivasertib and Ipatasertib, bind directly to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2][3]

The PI3K/AKT/mTOR Signaling Pathway



The diagram below illustrates the central role of AKT in this critical signaling pathway and the point of intervention for AKT inhibitors.





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